![molecular formula C8H11BrN2O B1408313 2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine CAS No. 1593987-61-1](/img/structure/B1408313.png)
2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine
説明
“2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine” is a chemical compound with the molecular formula C8H11BrN2O . It is also known by other names such as “2-((5-bromo-4-methylpyridin-2-yl)amino)ethanol” and “2-[(5-Bromo-4-methyl-2-pyridinyl)amino]ethanol” among others .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction involved the use of 5-bromo-2-methylpyridin-3-amine and several arylboronic acids .Molecular Structure Analysis
The molecular structure of “2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine” consists of a pyridine ring substituted with a bromine atom, a methyl group, and an aminoethanol group . The average mass of the molecule is 231.090 Da and the monoisotopic mass is 230.005463 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine” are not available, related compounds have been used in various reactions. For example, 5-bromo-2-methylpyridin-3-amine has been used in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The predicted boiling point of “2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine” is 404.3±45.0 °C and the predicted density is 1.520±0.06 g/cm3 .科学的研究の応用
Structural Characterization in Crystallography
- Polymorphic Forms and Crystal Structures : 1-(4-methylpyridin-2-yl)thiourea, a related compound, was studied for its polymorphic forms and crystal structures. This research contributes to understanding the molecular and crystalline structures of similar pyridine derivatives (Böck et al., 2020).
Applications in Organic Synthesis
- Synthesis of Imidazo-[1,2-a]pyridine Derivatives : Research on the synthesis of imidazo-[1,2-a]pyridine derivatives, which involved reactions with 4-methylpyridin-2-amine, showcases the utility of similar pyridine derivatives in creating bio-active molecules (Desai et al., 2012).
- Suzuki Cross-Coupling Reaction : The use of 5-bromo-2-methylpyridin-3-amine in palladium-catalyzed Suzuki cross-coupling reactions demonstrates the role of similar pyridine derivatives in synthesizing novel compounds with potential biological activities (Ahmad et al., 2017).
Catalysis and Chemical Reactions
- Palladium-Catalyzed Reactions : Research involving 4-methylpyridin-2-amine in palladium-catalyzed reactions of Schiff bases highlights the importance of pyridine derivatives in facilitating complex chemical transformations (Ahmad et al., 2019).
Ligand Synthesis and Metal Complexes
- Synthesis of Ligands for Metal Complexes : The synthesis of ligands involving pyridine derivatives, like the creation of hexadentate amine phenol ligands using compounds such as 5-bromo-2-methylpyridin-3-amine, demonstrates the role of these derivatives in inorganic chemistry and metal complex formation (Liu et al., 1993).
Biological Applications
- Potential as Inhibitors in Biochemistry : The synthesis of compounds like 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines, related to pyridine derivatives, and their evaluation as potential inhibitors of enzymes like 15-lipoxygenase showcase the biological relevance of these compounds (Asghari et al., 2016).
Safety and Hazards
While specific safety and hazard information for “2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine” is not available, related compounds such as “2-Amino-5-bromo-4-methylpyridine” are known to be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-(5-bromo-4-methylpyridin-2-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-4-8(12-3-2-10)11-5-7(6)9/h4-5H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKYZTCSOJSMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




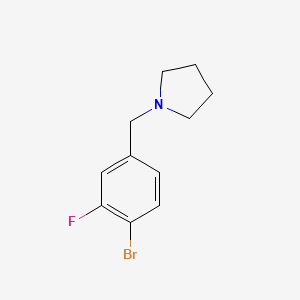
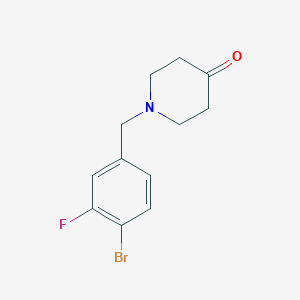
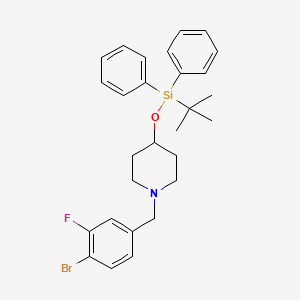
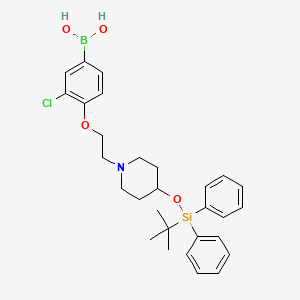
![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)

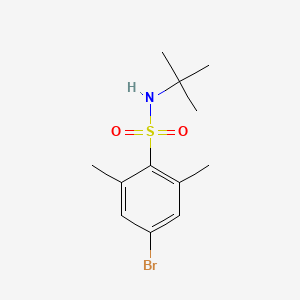
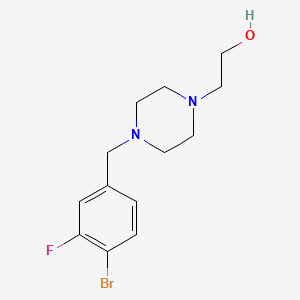
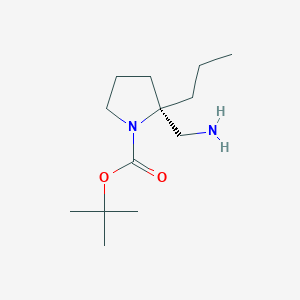
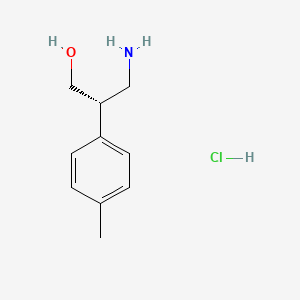


![Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate](/img/structure/B1408251.png)